molecular formula C12H17N3O B1669034 Cimaterol CAS No. 54239-37-1

Cimaterol

Cat. No. B1669034
CAS RN: 54239-37-1
M. Wt: 219.28 g/mol
InChI Key: BUXRLJCGHZZYNE-UHFFFAOYSA-N
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Description

Cimaterol is a beta-adrenergic agonist . It is chemically stable and nonselective, acting on β1-, β2-, and β3-adrenoceptors . It is used in sports as a stimulant and a fat burner that assists bodybuilders and strength athletes to get rid of body fats .


Molecular Structure Analysis

Cimaterol has a molecular formula of C12H17N3O and a molar mass of 219.288 g/mol .


Physical And Chemical Properties Analysis

Cimaterol has a molecular weight of 219.29 and a molecular formula of C12H17N3O .

Scientific Research Applications

Biomarker Screening

Cimaterol has been used in studies to screen potential biomarkers in rats using an untargeted metabonomics approach . The liver and serum samples were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) after treatment of rats with cimaterol .

Metabolism Studies

Cimaterol has been used in metabolism studies. Potential biomarkers identified were involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .

Monitoring Illegal Use

The duration time of fluorometholone acetate in serum and liver of rats was both more than 15 days, which were much longer than that of parent drugs cimaterol. Therefore, the fluorometholone acetate was more suitable for supervising the illegal use of cimaterol from the views of accessibility and accuracy .

Growth Promotion

Cimaterol is a kind of β2-agonists and possesses growth-promoting action by increasing protein content and reducing body fat content . It is used as a feed additive in animal husbandry .

Body Composition Studies

Cimaterol has been used in studies to investigate its effects on body composition. It increases protein gain at the expense of fat in rats . In addition, subcutaneous adipose tissue is more sensitive than abdominal fat, while protein gains are particularly enhanced in skeletal muscle relative to other body tissues .

Energy Expenditure Studies

Cimaterol has been used in studies to investigate its effects on energy expenditure. It increases heat production and reduces gross efficiency in rats .

Mechanism of Action

Target of Action

Cimaterol is a type of β2-agonist . It primarily targets β2-adrenergic receptors, which play a crucial role in various physiological responses, including the regulation of metabolism and immune function .

Mode of Action

Upon binding to its target β2-adrenergic receptors, cimaterol exerts its effects by stimulating these receptors, leading to a series of intracellular events . This interaction results in an increase in protein synthesis and a decrease in fat deposition . It has been observed that cimaterol can induce muscle hypertrophy, as evidenced by an improved carcass classification and a higher cross-sectional area of the longissimus thoracis muscle .

Biochemical Pathways

Cimaterol’s action affects several biochemical pathways. Potential biomarkers of cimaterol action have been identified, including those involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .

Pharmacokinetics

While specific pharmacokinetic data for cimaterol are sparse , β2-agonists like cimaterol generally have varying oral bioavailabilities, plasma half-lives, and rates of elimination . These factors significantly impact the bioavailability of the drug and its overall effect on the body.

Result of Action

The primary result of cimaterol’s action is an increase in protein gain at the expense of fat . This is particularly evident in skeletal muscle relative to other body tissues . Cimaterol also results in brighter meat with a higher shear force value, indicating changes in meat quality .

Action Environment

The action of cimaterol can be influenced by various environmental factors, including diet and sex of the animal . For instance, the effects of cimaterol on protein synthesis and energy expenditure have been studied in rats fed on different diets . .

Safety and Hazards

Cimaterol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRLJCGHZZYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045652
Record name Cimaterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimaterol

CAS RN

54239-37-1
Record name Cimaterol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimaterol [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimaterol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile
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Record name CIMATEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cimaterol exert its effects on skeletal muscle?

A1: Cimaterol interacts with β2-adrenergic receptors (β2AR) located on the surface of skeletal muscle cells. [] This interaction triggers a cascade of intracellular signaling events, leading to increased protein synthesis and decreased protein degradation. [, ] Cimaterol has been shown to increase RNA content and the RNA:protein ratio in muscle, indicating enhanced protein synthesis. [] Additionally, it reduces the activity of calcium-dependent proteinases (CDP) and their inhibitor calpastatin, suggesting a reduction in protein degradation. [, ]

Q2: Does cimaterol's effect on muscle vary depending on muscle fiber type?

A2: Research suggests that cimaterol may preferentially impact specific muscle fiber types. Studies in lambs found that while cimaterol increased the cross-sectional area of both type I and type II fibers, the increase was more pronounced in type II fibers. [] This suggests a potential for differential effects on muscle fiber composition.

Q3: Does cimaterol directly affect muscle cells, or are there intermediary factors involved?

A3: Evidence suggests that cimaterol can directly influence skeletal muscle cells. Studies using close arterial infusion of cimaterol in steer hindlimbs demonstrated increased net amino acid uptake and protein accretion in the treated limb, indicating a direct anabolic effect. []

Q4: How does cimaterol affect adipose tissue metabolism?

A4: Cimaterol generally reduces fat deposition in animals. [, , ] Studies show that while cimaterol may increase lipogenesis in some cases, it simultaneously decreases adipocyte size and overall fat mass. [] This suggests that the net effect of cimaterol is a reduction in fat deposition, potentially through enhanced lipolysis and altered adipocyte differentiation.

Q5: Does cimaterol affect energy expenditure?

A5: Cimaterol has been shown to increase energy expenditure in some studies. [, , ] This increase in energy expenditure could be attributed to several factors, including increased protein synthesis, altered metabolic rate, and potential thermogenic effects.

Q6: What is the molecular formula and weight of cimaterol?

A6: Cimaterol has the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol.

Q7: How does the structure of cimaterol relate to its activity as a β-agonist?

A7: As a β-agonist, cimaterol's structure shares similarities with other β-agonists like clenbuterol and salbutamol. The presence of a catechol ring with specific substitutions, along with an ethanolamine side chain, is crucial for binding to β2AR. [, ]

Q8: Have any studies investigated the impact of structural modifications on cimaterol's activity?

A8: While the provided research focuses primarily on cimaterol itself, related studies highlight the impact of even subtle structural modifications on the potency and selectivity of β-agonists. Small changes in the substituents on the catechol ring or the ethanolamine side chain can significantly alter receptor binding affinity and downstream effects. []

Q9: How is cimaterol metabolized and excreted?

A9: While specific metabolic pathways were not extensively detailed in the provided research, cimaterol, like other β-agonists, is primarily metabolized in the liver. [] It is likely subject to phase I and phase II metabolism, involving oxidation and conjugation reactions, respectively. Excretion routes may involve both urine and bile.

Q10: Are there differences in cimaterol's pharmacokinetics between species?

A10: While direct comparisons weren't a focus in the provided research, variations in drug metabolism and elimination pathways across species are well-documented. [] Therefore, it's plausible that cimaterol's pharmacokinetics could differ between, for example, rats, lambs, and cattle.

Q11: What types of in vivo models have been used to study cimaterol's effects?

A11: The provided research employed various animal models, including rats, lambs, steers, pigs, rabbits, and mice, to investigate cimaterol's effects on growth, body composition, and metabolism. [1-28] These models provide valuable insights into the compound's potential benefits and drawbacks.

Q12: Has cimaterol been tested in human clinical trials?

A12: The provided research focuses solely on animal studies. While cimaterol has shown efficacy in promoting lean mass accretion in animals, human trials would be essential to assess its safety, efficacy, and potential applications in a clinical setting.

Q13: What are the known toxicological effects of cimaterol?

A13: While cimaterol generally enhances growth and lean mass, some studies have reported potential adverse effects. In pigs, high doses of cimaterol were associated with an increased incidence of hoof lesions. [] This highlights the importance of carefully evaluating the dose-dependent effects of cimaterol and its potential long-term consequences.

Q14: Are there alternative compounds with similar effects to cimaterol?

A14: Cimaterol belongs to the β-agonist class of compounds, which includes other growth promoters such as clenbuterol, salbutamol, and ractopamine. [, ] While these compounds share some similarities in their mechanism of action, they may exhibit differences in potency, selectivity, and potential adverse effects.

Q15: What analytical techniques are commonly used to study cimaterol?

A15: Various analytical methods are employed to quantify cimaterol in biological samples and feed. High-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used. Capillary electrophoresis (CE) with amperometric detection has also been explored for cimaterol analysis. [, ]

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